N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone ring linked via an ethyl chain to the benzamide core. Pyridazinone derivatives are known for their diverse pharmacological activities, including antibacterial, anticancer, and receptor-binding properties .
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-4-8-15-16(12)10-9-14-13(18)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVCNRBLMBBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Benzamide Group: The final step involves the coupling of the pyridazinone-ethyl intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzamide and pyridazinone rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The compound shares structural similarities with several benzamide derivatives, differing primarily in the heterocyclic ring substituents and side chains. Below is a comparative analysis based on the evidence:
Key Differences and Implications
- Heterocyclic Core: The pyridazinone ring in the target compound may offer distinct electronic and steric properties compared to pyrimidinone () or triazole () analogs. Pyridazinones are less common in drug design but may provide unique binding modes due to their planar structure and hydrogen-bonding capacity.
- Substituent Effects : Unlike radioiodinated benzamides (e.g., [¹²⁵I]PIMBA), the absence of halogens or PEG chains in the target compound suggests differences in pharmacokinetics. Fluorinated analogs () exhibit enhanced blood-brain barrier penetration, whereas the target compound may favor peripheral tissue retention .
- Biological Targets: While sigma receptor-binding benzamides () show promise in cancer theranostics, the pyridazinone derivative’s activity remains speculative. Its ethyl linker may mimic the piperidinyl-ethyl chain in [¹²⁵I]PIMBA, but without iodine substitution, receptor affinity could differ significantly .
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a benzamide core linked to a pyridazinone moiety via an ethyl group. Its molecular formula is , with a molecular weight of approximately 242.28 g/mol. The presence of functional groups such as the carbonyl in the pyridazinone ring and the benzamide structure contributes to its diverse biological activities.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzyme activities, modulating signaling pathways involved in disease processes. For instance, studies have shown that compounds structurally related to this compound can interact with enzymes such as cyclooxygenase (COX), lipoxygenase (5-LOX), and carbonic anhydrase (CA), leading to anti-inflammatory effects .
Anti-inflammatory Properties
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory activity. For example, studies have identified multiple inhibitors targeting COX-2 and 5-LOX, which are crucial in inflammatory pathways . The inhibition of these enzymes can help mitigate conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth . The mechanism may involve the modulation of signaling pathways that regulate cell survival and proliferation.
Study 1: Enzyme Inhibition
A study focused on the inhibition of CA isoforms (I, II, IX, XII) showed that pyridazine-based compounds could effectively inhibit these enzymes, which are implicated in tumor progression and metastasis . The findings suggest that this compound may share similar inhibitory profiles.
Study 2: FPR Agonist Activity
Research on related pyridazine derivatives indicated their role as formyl peptide receptor (FPR) agonists, which are involved in immune response modulation. These compounds induced intracellular calcium flux in transfected HL-60 cells, highlighting their potential in therapeutic applications for immune-related conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-Ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | COX-2 | 0.045 | Anti-inflammatory |
| 3-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | 5-LOX | 0.030 | Anti-inflammatory |
| 2-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | CA II | 0.050 | Anti-cancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone scaffolds are functionalized with ethylamine linkers, followed by benzamide coupling. Key steps include:
- Step 1 : Activation of the pyridazinone ring at the N-1 position using reagents like EDCI or DCC to facilitate alkylation with ethylenediamine derivatives .
- Step 2 : Benzoylation of the amine group using benzoyl chloride in dichloromethane with pyridine as a base .
- Optimization : Yields improve with controlled temperature (0–25°C), anhydrous conditions, and purification via column chromatography (e.g., DCM/MeOH gradients). Low yields (e.g., 10% in some cases) may arise from steric hindrance, necessitating microwave-assisted synthesis or catalytic systems .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyridazinone NH proton (δ 10–12 ppm), ethyl linker protons (δ 3.5–4.5 ppm), and aromatic benzamide protons (δ 7.5–8.5 ppm). Carbonyl carbons (C=O) appear at ~165–170 ppm .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1660–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₄N₃O₂: 260.1036) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Antibacterial/Cytotoxicity : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and MTT assays on cancer cell lines (e.g., SKM-1 leukemia cells) .
- Enzyme Inhibition : HDAC inhibition can be tested via fluorometric assays using HeLa cell lysates, with trichostatin A as a positive control .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro HDAC inhibition and in vivo antitumor efficacy for pyridazinone derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., oral vs. intravenous administration in murine models) and metabolite stability via LC-MS/MS. For example, compound (S)-17b showed 80% oral bioavailability in rats but required dose adjustments due to hepatic first-pass metabolism .
- Tumor Microenvironment Factors : Use syngeneic vs. xenograft models to evaluate immune modulation. (S)-17b exhibited higher efficacy in immunocompetent models, suggesting T-cell-mediated mechanisms .
Q. What computational approaches predict the binding mode of this compound to HDAC isoforms?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with HDAC1/2/3 catalytic pockets. The pyridazinone oxygen may chelate Zn²+ in the active site, while the benzamide occupies the surface groove .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to identify critical residues (e.g., His145, Asp269) for affinity optimization .
Q. How do structural modifications (e.g., substituents on the benzamide or pyridazinone ring) impact metabolic stability and hERG channel safety?
- Methodological Answer :
- Metabolic Stability : Incubate derivatives with hepatocytes (human/rat) and monitor CYP450 metabolism via LC-HRMS. Electron-withdrawing groups (e.g., -CF₃) reduce oxidative degradation .
- hERG Inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels. (S)-17b showed low risk (IC₅₀ = 34.6 μM), but bulkier substituents may increase cardiotoxicity .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data between bacterial and mammalian cell models?
- Methodological Answer :
- Selective Toxicity Mechanisms : Bacterial cytotoxicity (e.g., DNA gyrase inhibition) may not translate to eukaryotes. Validate via transcriptomics (RNA-seq) to identify off-target pathways .
- Dose-Response Curves : Use IC₅₀/IC₉₀ ratios to differentiate specific vs. nonspecific effects. Pyridazinones with IC₅₀ < 10 μM in cancer cells but >100 μM in HEK293 suggest selectivity .
Tables
Table 1 : Key Spectral Data for this compound
| Technique | Critical Signals | Reference |
|---|---|---|
| 1H NMR | δ 10.2 (s, NH), 4.3 (t, CH₂), 7.8 (d, Ar-H) | |
| 13C NMR | δ 165.1 (C=O), 154.3 (pyridazinone C=O) | |
| IR | 1675 cm⁻¹ (amide C=O), 1702 cm⁻¹ (C=O) |
Table 2 : In Vivo Efficacy of Pyridazinone Derivatives
| Compound | Model (SKM-1 xenograft) | Tumor Inhibition (%) | hERG IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| (S)-17b | Immunocompetent mice | 78% | 34.6 | |
| 6e | Nude mice | 45% | >100 |
Notes
- Avoid commercial sources (e.g., benchchem) and prioritize peer-reviewed data.
- Structural analogs (e.g., HDAC inhibitors) provide a framework for mechanism-driven modifications.
- Validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
